molecular formula C10H9FN4OS B2888797 5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide CAS No. 2415526-49-5

5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide

Cat. No. B2888797
CAS RN: 2415526-49-5
M. Wt: 252.27
InChI Key: CAIKOLWXMMFSHX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of a pyridine ring, a thiadiazole ring, and a carboxamide group means that the molecule will have areas of both aromatic and polar character. The fluorine and methyl groups will also contribute to the overall shape and electronic distribution of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, the presence of a carboxamide group could make the compound capable of forming hydrogen bonds, which could affect its solubility and reactivity .

Future Directions

Given the interesting structure of this compound and the known biological activity of related compounds, it could be worthwhile to synthesize this compound and study its properties in more detail. Potential areas of research could include its synthesis, characterization, reactivity, and biological activity .

properties

IUPAC Name

5-fluoro-3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN4OS/c1-5-3-7(11)4-12-8(5)9(16)13-10-15-14-6(2)17-10/h3-4H,1-2H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIKOLWXMMFSHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1C(=O)NC2=NN=C(S2)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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